molecular formula C7H6ClNO3 B13444329 (4-Chloro-6-hydroxypyridin-2-YL)acetic acid

(4-Chloro-6-hydroxypyridin-2-YL)acetic acid

Katalognummer: B13444329
Molekulargewicht: 187.58 g/mol
InChI-Schlüssel: LNASLAVYRYLXFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is primarily used in research and development settings and is not intended for human use .

Vorbereitungsmethoden

The synthesis of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-dihydroxypyridine.

    Reaction Conditions:

    Deprotection: The protecting group is then removed to yield the final product, this compound.

Analyse Chemischer Reaktionen

(4-Chloro-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme-catalyzed reactions involving pyridine derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceutical agents.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The acetic acid moiety can also interact with cellular components, influencing metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:

    4-Chloro-2,6-dihydroxypyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    6-Hydroxy-2-pyridinecarboxylic acid:

    2-Chloro-6-hydroxybenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions.

Eigenschaften

Molekularformel

C7H6ClNO3

Molekulargewicht

187.58 g/mol

IUPAC-Name

2-(4-chloro-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6ClNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12)

InChI-Schlüssel

LNASLAVYRYLXFY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(NC1=O)CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.